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molecular formula C6H4Cl2FN B1304072 3,4-Dichloro-2-fluoroaniline CAS No. 886762-39-6

3,4-Dichloro-2-fluoroaniline

Cat. No. B1304072
M. Wt: 180 g/mol
InChI Key: ZPTBUEKFZSYXBD-UHFFFAOYSA-N
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Patent
US09371292B2

Procedure details

Starting material: N4-(3,4-dichloro-2-fluorophenyl)-7-methoxyquinazoline-4,6-diamine was prepared according to the same method of preparation of N4-(3-chloro-4-fluorophenyl)-7-(2-methoxy)ethoxyquinazoline-4,6-diamine in WO2008/33747, but the starting materials were 4-chloro-7-methoxy-6-nitro-quinazoline and 3,4-dichloro-2-fluoro-aniline; other starting materials were prepared as example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=C(NC2C3C(=CC(OCCOC)=C(N)C=3)N=CN=2)C=CC=1F.Cl[C:27]1[C:36]2[C:31](=[CH:32][C:33]([O:40][CH3:41])=[C:34]([N+:37]([O-])=O)[CH:35]=2)[N:30]=[CH:29][N:28]=1.[Cl:42][C:43]1[C:44]([F:51])=[C:45]([CH:47]=[CH:48][C:49]=1[Cl:50])[NH2:46]>>[Cl:42][C:43]1[C:44]([F:51])=[C:45]([NH:46][C:27]2[C:36]3[C:31](=[CH:32][C:33]([O:40][CH3:41])=[C:34]([NH2:37])[CH:35]=3)[N:30]=[CH:29][N:28]=2)[CH:47]=[CH:48][C:49]=1[Cl:50]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1F)NC1=NC=NC2=CC(=C(C=C12)N)OCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC2=CC(=C(C=C12)[N+](=O)[O-])OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1Cl)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
other starting materials were prepared as example 1

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=CC1Cl)NC1=NC=NC2=CC(=C(C=C12)N)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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